molecular formula C20H38O2 B8070006 Cyclopropaneoctanoic acid, 2-octyl-, methyl ester, (1R,2S)- CAS No. 678186-52-2

Cyclopropaneoctanoic acid, 2-octyl-, methyl ester, (1R,2S)-

Cat. No.: B8070006
CAS No.: 678186-52-2
M. Wt: 310.5 g/mol
InChI Key: WKDUVICSOMXTKJ-RBUKOAKNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cis-9,10-Methyleneoctadecanoic Acid methyl ester typically involves the cyclopropanation of oleic acid methyl ester using diiodomethane and zinc dust in the presence of a base such as potassium tert-butoxide . The reaction proceeds through the formation of a cyclopropane ring at the 9,10-position of the octadecanoic acid chain.

Industrial Production Methods: Industrial production methods for cis-9,10-Methyleneoctadecanoic Acid methyl ester are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is then purified through distillation or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: cis-9,10-Methyleneoctadecanoic Acid methyl ester can undergo oxidation reactions, leading to the formation of various oxidized products.

    Reduction: The compound can be reduced to form different saturated derivatives.

    Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Various nucleophiles can be used for substitution reactions under appropriate conditions.

Major Products Formed:

Scientific Research Applications

cis-9,10-Methyleneoctadecanoic Acid methyl ester has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of cis-9,10-Methyleneoctadecanoic Acid methyl ester involves its incorporation into cellular membranes, where it influences membrane fluidity and function. It stimulates DNA synthesis in rat hepatocytes by activating specific signaling pathways that promote cell proliferation. The compound also interacts with various enzymes involved in lipid metabolism, thereby affecting metabolic processes .

Comparison with Similar Compounds

Uniqueness: cis-9,10-Methyleneoctadecanoic Acid methyl ester is unique due to its cyclopropane ring structure, which imparts distinct chemical and biological properties. This structure allows it to interact with cellular membranes and enzymes in ways that other fatty acid methyl esters cannot. Its ability to stimulate DNA synthesis and its use as a standard in lipid quantification further highlight its uniqueness .

Properties

IUPAC Name

methyl 8-[(1R,2S)-2-octylcyclopropyl]octanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H38O2/c1-3-4-5-6-8-11-14-18-17-19(18)15-12-9-7-10-13-16-20(21)22-2/h18-19H,3-17H2,1-2H3/t18-,19+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKDUVICSOMXTKJ-RBUKOAKNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC1CC1CCCCCCCC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC[C@H]1C[C@H]1CCCCCCCC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H38O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60464184
Record name Cyclopropaneoctanoic acid, 2-octyl-, methyl ester, (1R,2S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60464184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

678186-52-2
Record name Cyclopropaneoctanoic acid, 2-octyl-, methyl ester, (1R,2S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60464184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.